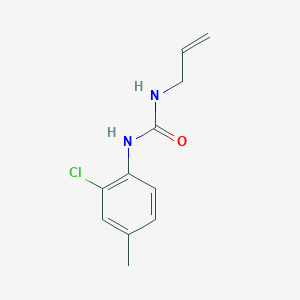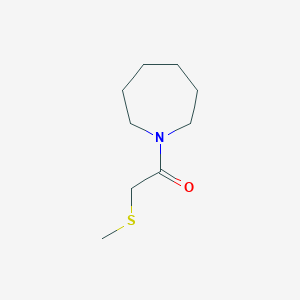
N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide, also known as CMH-1, is a compound that has gained attention in the field of scientific research due to its potential therapeutic applications. It is a small molecule inhibitor of the proteasome-associated deubiquitinase (DUB) activity, which plays a crucial role in regulating protein degradation and turnover.
作用機序
N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide inhibits the DUB activity of the proteasome, which leads to the accumulation of polyubiquitinated proteins and the activation of the unfolded protein response (UPR). This ultimately results in the induction of apoptosis in cancer cells. Additionally, N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide has been shown to inhibit the activity of the 19S regulatory particle of the proteasome, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide has been shown to have a range of biochemical and physiological effects. It has been found to induce endoplasmic reticulum stress and autophagy, which may contribute to its anti-tumor effects. It has also been shown to inhibit the activity of the NF-κB pathway, which plays a role in inflammation and immune response.
実験室実験の利点と制限
One advantage of N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide is its specificity for the proteasome-associated DUB activity, which makes it a useful tool for studying the role of DUBs in various cellular processes. However, its low solubility in water and tendency to form aggregates can make it difficult to work with in certain experimental settings. Additionally, its cytotoxic effects may limit its use in certain assays.
将来の方向性
There are several future directions for research on N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide. One area of interest is its potential use in combination with other anti-cancer therapies, such as chemotherapy or radiation. Another area of interest is its potential use in the treatment of neurodegenerative diseases, as DUB dysregulation has been implicated in the pathogenesis of these conditions. Additionally, further investigation into the mechanism of action of N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide may uncover new targets for therapeutic intervention.
合成法
The synthesis of N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide involves a multi-step process that starts with the reaction of 2-chloro-4-methylphenylamine with morpholine to form N-(2-chloro-4-methylphenyl)morpholine. This intermediate is then reacted with phosgene and ammonia to yield N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide. The overall yield of this process is around 30%, and the purity of the final product can be improved through recrystallization.
科学的研究の応用
N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide has been studied extensively in the context of cancer research, as DUB inhibition has been shown to have anti-tumor effects. Specifically, N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide has been shown to induce apoptosis and inhibit the growth of cancer cells in vitro and in vivo. It has also been investigated as a potential treatment for neurodegenerative diseases, as DUB dysregulation has been implicated in the pathogenesis of these conditions.
特性
IUPAC Name |
N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O2/c1-9-2-3-11(10(13)8-9)14-12(16)15-4-6-17-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBCEDPPYIMIST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4-methylphenyl)morpholine-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[(5-methylfuran-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B7512334.png)



![3-(2-Chloro-4-methylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7512352.png)


![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7512362.png)
![cyclobutyl-[4-(4-methoxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]methanone](/img/structure/B7512364.png)


![6-[4-Methoxy-3-(2-oxopyrrolidin-1-yl)anilino]pyridine-3-carbonitrile](/img/structure/B7512387.png)
![N-methyl-N-[(5-methylfuran-2-yl)methyl]cyclobutanecarboxamide](/img/structure/B7512388.png)
